(1R,2R)-2-methoxycyclohexanamine;hydrochloride
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Overview
Description
(1R,2R)-2-methoxycyclohexanamine;hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclohexanamine;hydrochloride typically involves the reduction of a precursor compound, such as (1R,2R)-2-methoxycyclohexanone, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under hydrogen gas. The reaction is conducted in a high-pressure reactor to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of (1R,2R)-2-methoxycyclohexanone.
Reduction: Formation of (1R,2R)-2-methoxycyclohexylamine.
Substitution: Formation of (1R,2R)-2-iodocyclohexanamine.
Scientific Research Applications
(1R,2R)-2-methoxycyclohexanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1R,2R)-2-methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-methoxycyclohexanol
- (1R,2R)-2-methoxycyclohexanone
- (1R,2R)-2-methoxycyclohexylamine
Uniqueness
(1R,2R)-2-methoxycyclohexanamine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of chiral molecules and in applications requiring high enantioselectivity.
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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